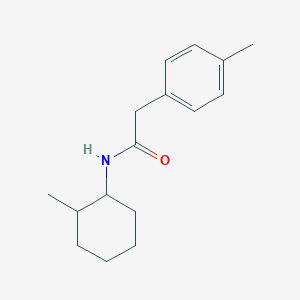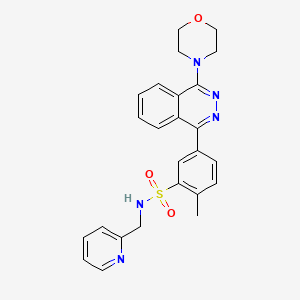![molecular formula C15H21BrN2O2 B5396367 1-[2-(3-bromophenoxy)propanoyl]-4-methyl-1,4-diazepane](/img/structure/B5396367.png)
1-[2-(3-bromophenoxy)propanoyl]-4-methyl-1,4-diazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(3-bromophenoxy)propanoyl]-4-methyl-1,4-diazepane is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. The compound is also known as 'BPPD' and belongs to the class of diazepanes. Diazepanes are known to possess a wide range of biological activities, including anticonvulsant, anxiolytic, and sedative effects.
Mecanismo De Acción
The exact mechanism of action of 1-[2-(3-bromophenoxy)propanoyl]-4-methyl-1,4-diazepane is not fully understood. However, it is believed to act on the GABAergic system, which is responsible for regulating neurotransmitters in the brain. The compound is thought to enhance the activity of GABA, which in turn leads to a decrease in neuronal excitability and thus, its anticonvulsant, anxiolytic, and sedative effects.
Biochemical and Physiological Effects:
Studies have shown that 1-[2-(3-bromophenoxy)propanoyl]-4-methyl-1,4-diazepane has a range of biochemical and physiological effects. It has been shown to decrease the frequency and duration of seizures in animal models, indicating its anticonvulsant effects. It has also been shown to decrease anxiety and induce sedation in animal models, indicating its anxiolytic and sedative effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[2-(3-bromophenoxy)propanoyl]-4-methyl-1,4-diazepane in lab experiments is its potential therapeutic applications in various fields, including neurology, oncology, and psychiatry. However, one limitation is the lack of understanding of its exact mechanism of action, which makes it challenging to develop targeted therapies.
Direcciones Futuras
There are several future directions for research on 1-[2-(3-bromophenoxy)propanoyl]-4-methyl-1,4-diazepane. One direction is to further investigate its potential as an anticonvulsant agent and develop targeted therapies for epilepsy. Another direction is to explore its potential as an anticancer agent and develop targeted therapies for cancer. Additionally, further research is needed to understand its exact mechanism of action and develop more potent and selective compounds.
Métodos De Síntesis
The synthesis of 1-[2-(3-bromophenoxy)propanoyl]-4-methyl-1,4-diazepane involves the reaction of 3-bromoanisole with 2-bromoacetyl bromide in the presence of a base, followed by the reaction of the resulting intermediate with 4-methyl-1,4-diazepane. The final product is obtained after purification using column chromatography.
Aplicaciones Científicas De Investigación
1-[2-(3-bromophenoxy)propanoyl]-4-methyl-1,4-diazepane has been studied for its potential therapeutic applications in various fields, including neurology, oncology, and psychiatry. In neurology, it has been studied for its anticonvulsant effects and has shown promising results in animal models. In oncology, it has been studied for its potential as an anticancer agent due to its ability to inhibit tumor growth. In psychiatry, it has been studied for its anxiolytic and sedative effects.
Propiedades
IUPAC Name |
2-(3-bromophenoxy)-1-(4-methyl-1,4-diazepan-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O2/c1-12(20-14-6-3-5-13(16)11-14)15(19)18-8-4-7-17(2)9-10-18/h3,5-6,11-12H,4,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPKPXTHGGJYTEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCN(CC1)C)OC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methoxy-N-phenyl-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide](/img/structure/B5396284.png)
![{3-(3-methoxybenzyl)-1-[6-(1-methyl-1H-imidazol-2-yl)pyridazin-3-yl]piperidin-3-yl}methanol](/img/structure/B5396290.png)
![4-{4-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzenesulfonic acid](/img/structure/B5396308.png)
![1-ethyl-6-methyl-3-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}-2(1H)-pyridinone](/img/structure/B5396311.png)

![4-[3-(2-ethoxyethoxy)benzoyl]-2-(4-fluorophenyl)morpholine](/img/structure/B5396325.png)
![2-(2-methyl-1H-indol-3-yl)-N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]acetamide](/img/structure/B5396330.png)
![N,N-dimethyl-4-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-1-naphthalenamine](/img/structure/B5396332.png)

![2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-{4-[2-(3-nitrophenyl)-2-oxoethoxy]phenyl}acrylonitrile](/img/structure/B5396338.png)
![1-[6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-phenyl-4-piperidinecarbonitrile](/img/structure/B5396346.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-fluorobenzenesulfonamide](/img/structure/B5396353.png)
![3-(2-furylmethyl)-5-{2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5396359.png)
![N-(4-bromophenyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5396362.png)